N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluoro-substituted indole moiety linked to a glycylglycine backbone, making it a versatile molecule for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: The indole ring is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Glycylglycine: The fluoro-indole is coupled with glycylglycine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the fluorination step and automated peptide synthesizers for the coupling step.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets. The fluoro-indole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The glycylglycine backbone may facilitate the compound’s transport and binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine
Uniqueness
N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine is unique due to its combination of a fluoro-substituted indole and a glycylglycine backbone. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16FN3O4 |
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Molecular Weight |
321.30 g/mol |
IUPAC Name |
2-[[2-[3-(6-fluoroindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H16FN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
FVTIABPUBNWNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)F |
Origin of Product |
United States |
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